4-Hexyl-4'-cyanobiphenyl

Description

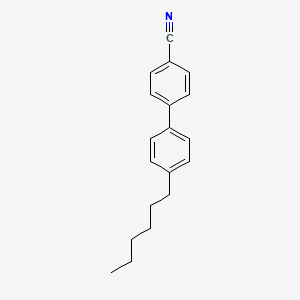

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hexylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N/c1-2-3-4-5-6-16-7-11-18(12-8-16)19-13-9-17(15-20)10-14-19/h7-14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADSDVGLFDVIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N | |

| Record name | 4-N-HEXYL-4'-CYANOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025404 | |

| Record name | 4-Hexyl-4'-cyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Milky-white thick liquid. (NTP, 1992) | |

| Record name | 4-N-HEXYL-4'-CYANOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 220 °F (NTP, 1992) | |

| Record name | 4-N-HEXYL-4'-CYANOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 4-N-HEXYL-4'-CYANOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

41122-70-7 | |

| Record name | 4-N-HEXYL-4'-CYANOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6CB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41122-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041122707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hexyl-4'-cyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-hexyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hexyl-4'-cyanobiphenyl (6CB)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Hexyl-4'-cyanobiphenyl in Advanced Materials Science

This compound, commonly referred to as 6CB, is a prominent member of the n-alkyl-4'-cyanobiphenyl homologous series of liquid crystals. Its molecular structure, consisting of a rigid biphenyl core, a flexible hexyl aliphatic tail, and a highly polar cyano headgroup, imparts a unique combination of properties that have positioned it as a cornerstone material in both fundamental research and technological applications. The defining characteristic of 6CB is its exhibition of a nematic liquid crystal phase at a temperature range conveniently accessible for many experimental setups. This, coupled with its positive dielectric anisotropy, has made it a vital component in the formulation of liquid crystal displays (LCDs). Beyond its role in display technology, 6CB serves as a model system for studying the physics of liquid crystals, including phase transitions, molecular ordering, and the influence of external fields on anisotropic fluids. This guide provides a comprehensive technical overview of the chemical structure, synthesis, physicochemical properties, and key applications of this compound, offering field-proven insights and detailed experimental protocols for the scientific community.

I. Chemical Structure and Synthesis

The molecular formula of this compound is C₁₉H₂₁N, and its structure is characterized by a 4-hexylphenyl group linked to a 4-cyanophenyl group.[1] The linear, rod-like shape of the molecule is a crucial factor in its ability to form liquid crystalline phases. The biphenyl core provides rigidity, while the hexyl chain introduces flexibility. The terminal cyano group results in a large dipole moment, which is fundamental to its dielectric and electro-optical properties.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 4-alkyl-4'-cyanobiphenyls can be achieved through various routes. A common and effective method involves a Suzuki coupling reaction to form the biphenyl core, followed by the introduction of the cyano group. Below is a representative, detailed protocol adapted from established methods for the synthesis of homologous 4-alkyl-4'-cyanobiphenyls.[2][3]

Experimental Protocol: Synthesis of this compound

Step 1: Suzuki Coupling to form 4-Hexyl-4'-bromobiphenyl

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenylboronic acid (1.0 eq), 1-bromo-4-hexylbenzene (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

Solvent and Base: Add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq) and a solvent mixture of toluene and ethanol (e.g., 3:1 v/v).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure 4-hexyl-4'-bromobiphenyl.

Step 2: Cyanation to form this compound

-

Reaction Setup: In a round-bottom flask, dissolve the purified 4-hexyl-4'-bromobiphenyl (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Cyanating Agent: Add copper(I) cyanide (CuCN) (1.2 eq).

-

Reaction Execution: Heat the mixture to a high temperature (typically 140-160 °C) and stir for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Isolation: Cool the reaction mixture and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer thoroughly with water and brine, dry over anhydrous MgSO₄, and remove the solvent by rotary evaporation. The crude this compound can be further purified by column chromatography followed by recrystallization from a suitable solvent like ethanol or hexane to afford the final product as a white crystalline solid.[2]

Caption: Synthetic workflow for this compound.

II. Physicochemical Properties

The bulk properties of this compound are a direct consequence of its molecular structure. The interplay between the rigid aromatic core and the flexible alkyl chain, along with the strong dipole from the cyano group, dictates its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁N | [1] |

| Molecular Weight | 263.38 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 14.5 °C (Crystal to Nematic) | |

| Clearing Point | 29.0 °C (Nematic to Isotropic) | |

| Boiling Point | >200 °C | |

| Density | ~1.01 g/cm³ at 25 °C | |

| Refractive Index (n_D) | 1.58 (ordinary), 1.75 (extraordinary) at 25°C | |

| Dielectric Anisotropy (Δε) | > +10 |

III. Liquid Crystalline Behavior: The Nematic Phase

The most significant property of this compound is its ability to form a nematic liquid crystal phase. In this mesophase, the molecules lose the positional order characteristic of a solid crystal but maintain a degree of long-range orientational order, with their long axes aligning, on average, along a common direction known as the director.

The nematic phase of 6CB exists between its melting point (the crystal-to-nematic transition) and its clearing point (the nematic-to-isotropic liquid transition). This phase is characterized by its fluidity, allowing it to be easily manipulated by external stimuli such as electric and magnetic fields, a property that is exploited in display technologies.

Caption: Molecular ordering in the nematic vs. isotropic phase.

IV. Characterization Techniques and Expected Results

Rigorous characterization is essential to confirm the identity, purity, and properties of synthesized this compound. The following are key analytical techniques and their expected outcomes.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 6CB.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified 6CB in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ):

-

Aromatic Protons: Signals for the eight aromatic protons will appear in the downfield region, typically between 7.2 and 7.8 ppm, as complex multiplets due to coupling.[4]

-

Alkyl Chain Protons: The protons of the hexyl chain will resonate in the upfield region. The methylene group attached to the biphenyl ring (-CH₂-Ar) will be the most deshielded of the alkyl protons, appearing around 2.6 ppm. The other methylene groups will appear as a series of multiplets between approximately 1.2 and 1.7 ppm. The terminal methyl group (-CH₃) will be the most shielded, appearing as a triplet around 0.9 ppm.[5][6][7]

-

-

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ):

-

Cyano Carbon: The carbon of the nitrile group will have a characteristic chemical shift in the range of 110-125 ppm.[8][9]

-

Aromatic Carbons: The twelve aromatic carbons will produce signals between 120 and 150 ppm. Quaternary carbons will typically have lower intensities.[10][11]

-

Alkyl Chain Carbons: The six carbons of the hexyl chain will appear in the upfield region, generally between 14 and 36 ppm.[12]

-

-

B. Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and associated enthalpy changes.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh a small amount of 6CB (typically 2-5 mg) into an aluminum DSC pan and seal it.

-

Thermal Program:

-

Heat the sample from a low temperature (e.g., 0 °C) to a temperature above the clearing point (e.g., 50 °C) at a controlled rate (e.g., 5-10 °C/min).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating scan to observe the thermal behavior of the sample with a consistent thermal history.

-

-

Data Analysis:

-

The DSC thermogram will show endothermic peaks corresponding to the crystal-to-nematic and nematic-to-isotropic phase transitions upon heating.

-

Exothermic peaks will be observed for the reverse transitions upon cooling.

-

The onset of the peaks provides the transition temperatures, and the area under the peaks corresponds to the enthalpy of the transition (ΔH).

-

C. Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of 6CB and to study its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a dilute solution of 6CB into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Expected Results:

-

The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 263 or 264, respectively, confirming the molecular weight of 6CB.[13]

-

Characteristic fragmentation patterns may be observed, providing further structural information. For instance, cleavage of the alkyl chain is a common fragmentation pathway for n-alkyl-4'-cyanobiphenyls.

-

V. Applications in Research and Technology

The unique properties of this compound have led to its widespread use in several scientific and technological domains.

-

Liquid Crystal Displays (LCDs): The positive dielectric anisotropy of 6CB is a key requirement for twisted nematic (TN) and super-twisted nematic (STN) LCDs. When an electric field is applied across a thin layer of 6CB, the molecules align themselves with the field, altering the polarization of transmitted light. This electro-optical switching is the fundamental principle behind the operation of most LCDs.

-

Fundamental Research: 6CB serves as a model system for investigating the fundamental physics of liquid crystals. Its well-characterized properties and accessible nematic range make it an ideal candidate for studying phase transitions, viscoelastic properties, and the effects of confinement and external fields on liquid crystalline order.

-

Guest-Host Systems: 6CB can act as a host for dichroic dye molecules. The orientation of the dye molecules follows that of the liquid crystal host, allowing for the development of displays and smart windows that control light absorption by applying an electric field.

-

Non-Display Applications: Research is ongoing into the use of 6CB and related liquid crystals in a variety of non-display applications, including tunable filters, spatial light modulators, and sensors.

VI. Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

VII. Conclusion

This compound remains a material of significant interest in the fields of materials science, chemistry, and physics. Its well-defined chemical structure and predictable liquid crystalline behavior have not only enabled the development of ubiquitous display technologies but also provided a valuable platform for fundamental scientific inquiry. The detailed protocols and data presented in this guide are intended to equip researchers and professionals with the necessary knowledge to effectively synthesize, characterize, and utilize this versatile liquid crystal in their own investigations and applications. As research continues to push the boundaries of materials science, the insights gained from studying model systems like 6CB will undoubtedly pave the way for the next generation of advanced functional materials.

References

-

SIELC Technologies. (2018-02-16). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts of compounds 1 -8. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). CN101357896A - 4-cyanobiphenyl preparation method.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Taylor & Francis Online. (2024-01-21). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]

-

ResearchGate. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024-03-19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Cyanobiphenyl. Retrieved from [Link]

Sources

- 1. 4-Hexyl-4’-cyanobiphenyl | SIELC Technologies [sielc.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. compoundchem.com [compoundchem.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and purification of 4-Hexyl-4'-cyanobiphenyl

An In-Depth Technical Guide to the Synthesis and Purification of 4-Hexyl-4'-cyanobiphenyl (6CB)

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of this compound, commonly known as 6CB. As a foundational material in the field of liquid crystals, the precise synthesis and rigorous purification of 6CB are paramount to achieving the desired mesomorphic properties and electro-optical performance. This document is intended for researchers, chemists, and materials scientists, offering not just protocols, but the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Significance of this compound (6CB)

This compound is a nematic liquid crystal characterized by its rod-like molecular structure, comprising a rigid biphenyl core, a flexible hexyl alkyl chain, and a polar cyano group. This specific combination of a nonpolar chain and a polar group imparts the molecule with a significant dipole moment and the ability to self-assemble into the orientationally ordered, yet positionally disordered, nematic phase. The purity of 6CB is critically important, as even minute quantities of impurities can disrupt the delicate intermolecular forces governing the liquid crystal phase, leading to altered transition temperatures and degraded performance in applications such as display devices and sensors.[1]

Synthetic Strategies for the Biphenyl Core

The construction of the unsymmetrical this compound core is the primary challenge of the synthesis. Several carbon-carbon bond-forming reactions have been established for this purpose, with modern palladium-catalyzed cross-coupling reactions offering the most efficient and versatile routes.

Preferred Method: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the state-of-the-art method for synthesizing substituted biphenyls due to its high yields, tolerance of a wide range of functional groups, and the relatively low toxicity of its boron-based reagents.[2][3] The reaction creates a C-C bond between an organoboron species and an organohalide, catalyzed by a palladium(0) complex.[4]

Causality of the Mechanism: The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzonitrile), forming a Pd(II) complex. This step initiates the cycle and brings one of the aryl partners into the coordination sphere of the palladium.[5]

-

Transmetalation: The organic group from the organoboron species (4-hexylphenylboronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[4][6]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final biphenyl product, regenerating the Pd(0) catalyst to continue the cycle.[5]

// Nodes Start [label="Starting Materials:\n4-Hexylphenylboronic Acid\n4-Bromobenzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Suzuki-Miyaura Coupling:\nPd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., Na₂CO₃)\nSolvent (e.g., Toluene/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Crude [label="Crude 6CB Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(See Section 3)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label="Combine & Heat"]; Reaction -> Workup [label="Reaction Completion"]; Workup -> Crude [label="Isolate Organic Phase\n& Evaporate Solvent"]; Crude -> Purification; } dot Caption: Workflow for the Suzuki-Miyaura synthesis of 6CB.

Experimental Protocol: Suzuki-Miyaura Synthesis

-

Reactor Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-hexylphenylboronic acid (1.0 eq), 4-bromobenzonitrile (1.05 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (1-3 mol%).

-

Solvent and Base Addition: Add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq) and a solvent such as toluene. The biphasic system is common and effective.

-

Reaction Execution: Purge the system with nitrogen for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6CB product.

Alternative Method: Grignard Reagent Coupling

An alternative approach involves the formation of a Grignard reagent, which is then coupled with an aryl halide, often catalyzed by nickel or palladium (a Kumada-type coupling).[7] This method is powerful but highly sensitive to moisture and air.[8][9]

Causality and Protocol:

-

Grignard Formation: 1-Bromo-4-hexylbenzene is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to form 4-hexylphenylmagnesium bromide.[10] Strict anhydrous conditions are essential as Grignard reagents react readily with water.[8]

-

Coupling: The prepared Grignard reagent is then added to a solution of 4-bromobenzonitrile in the presence of a catalyst, such as [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)).

-

Side Reactions: A significant side reaction is the homocoupling of the Grignard reagent, leading to the formation of 4,4'-dihexylbiphenyl as a major impurity.[11] This is often favored at higher temperatures or concentrations.[11]

| Parameter | Suzuki-Miyaura Coupling | Grignard-based Coupling |

| Typical Yield | 85-95% | 60-75% |

| Key Reagents | Arylboronic acid, Aryl halide, Pd catalyst, Base | Aryl halide, Mg, Aryl halide, Ni/Pd catalyst |

| Reaction Conditions | Tolerant to water and air | Requires strict anhydrous and inert conditions |

| Key Advantages | High functional group tolerance; milder conditions; commercially available reagents.[3] | Utilizes readily available starting materials. |

| Key Disadvantages | Cost of palladium catalyst and boronic acids. | Sensitivity to moisture; formation of homocoupled byproducts.[11] |

Multi-Step Purification of this compound

The purification of liquid crystals is as critical as their synthesis. The goal is to remove unreacted starting materials, catalyst residues, and reaction byproducts to achieve a purity exceeding 99.5%, which is essential for consistent and predictable phase behavior.[1]

Primary Purification: Flash Column Chromatography

Flash column chromatography is the first line of defense, effectively separating the target compound from components with significantly different polarities.[12]

Causality of Separation: The technique relies on the differential partitioning of components between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent). Silica gel is highly polar. Nonpolar compounds (like the byproduct 4,4'-dihexylbiphenyl) have a weak affinity for the silica and elute quickly with a nonpolar solvent. The more polar 6CB interacts more strongly with the silica and elutes later. Highly polar impurities, including catalyst residues, remain strongly adsorbed to the stationary phase.

Experimental Protocol: Column Chromatography

-

Column Packing: A glass column is packed with silica gel as a slurry in a nonpolar solvent like hexanes.

-

Sample Loading: The crude 6CB is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully added to the top of the packed column.

-

Elution: The column is eluted with a solvent system of gradually increasing polarity, typically a gradient of ethyl acetate in hexanes. Fractions are collected and analyzed by TLC.

-

Isolation: Fractions containing the pure 6CB are combined, and the solvent is removed by rotary evaporation.

Final Purification: Recrystallization

Recrystallization is a powerful technique for removing minor impurities that are structurally similar to the product, which may co-elute during chromatography.[1][13]

Causality of Purification: The principle is based on the differential solubility of the desired compound and its impurities in a specific solvent at varying temperatures.[1] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the saturated hot solution cools, the solubility of 6CB decreases, forcing it to crystallize out of the solution in a pure form, while the impurities, present in much lower concentrations, remain dissolved in the cold solvent (the mother liquor).

Experimental Protocol: Recrystallization

-

Solvent Selection: Select a suitable solvent or solvent pair (e.g., ethanol, methanol, or a hexane/ethanol mixture).

-

Dissolution: Place the chromatographically purified 6CB in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

// Nodes Crude [label="Crude 6CB\n(from Synthesis Workup)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chroma [label="Flash Column Chromatography\n(Silica Gel, Hexane/EtOAc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SemiPure [label="Semi-Pure 6CB\n(>98% Purity)", fillcolor="#FBBC05", fontcolor="#202124"]; Recryst [label="Recrystallization\n(e.g., from Ethanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="High-Purity 6CB\n(>99.5%)", fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled,diagonals"];

// Edges Crude -> Chroma [label="Removes polar & nonpolar\nimpurities"]; Chroma -> SemiPure [label="Combine pure fractions"]; SemiPure -> Recryst [label="Removes trace impurities"]; Recryst -> Pure [label="Isolate & Dry Crystals"]; } dot Caption: A typical multi-step purification workflow for 6CB.

| Purification Method | Principle of Separation | Impurities Removed | Typical Purity Achieved |

| Column Chromatography | Differential Adsorption | Unreacted starting materials, catalyst residues, major byproducts (e.g., homocoupled species). | >98% |

| Recrystallization | Differential Solubility | Minor, structurally similar impurities; residual solvent. | >99.5% |

| Zone Refining | Differential Solidification | Trace ionic and organic impurities for ultra-high purity applications.[14] | >99.9% |

Characterization and Quality Control

Rigorous analysis is required to confirm the identity and purity of the final product.

-

Structural Verification:

-

¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

FT-IR Spectroscopy: Identifies characteristic functional groups, notably the sharp nitrile (C≡N) stretch around 2225 cm⁻¹.

-

-

Purity Assessment:

-

Phase Behavior Analysis:

-

Differential Scanning Calorimetry (DSC): Measures the temperatures and enthalpies of phase transitions (e.g., crystal-to-nematic and nematic-to-isotropic). The sharpness and temperature of these transitions are highly sensitive indicators of purity.[14][17]

-

Polarized Optical Microscopy (POM): Allows for visual identification of the liquid crystal phases (e.g., the characteristic threaded texture of the nematic phase).

-

Conclusion

The successful synthesis of high-purity this compound is a multi-faceted process that hinges on the selection of an efficient and robust synthetic route, such as the Suzuki-Miyaura coupling, followed by a systematic and orthogonal purification strategy. Combining column chromatography to remove bulk impurities with a final recrystallization step to achieve high purity is a field-proven and reliable workflow. Each step, from reaction setup to final characterization, must be executed with precision to yield a material suitable for the demanding applications of liquid crystal technology.

References

- Vertex AI Search. General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.

- LibreTexts Chemistry. Grignard Reaction.

- BenchChem. Application Notes and Protocols for the Synthesis of 4-Methylbiphenyl via Grignard Reagent Chemistry.

- Sathee Jee. Chemistry Ullmann Reaction.

- LibreTexts Chemistry. 7: The Grignard Reaction (Experiment).

- Google Patents. US5540857A - Purification of liquid crystals and liquid crystal composition.

- BYJU'S. Ullmann Reaction.

- BenchChem. Application Note: Purification of Liquid Crystalline Materials by Recrystallization.

- Organic Syntheses. 4,4'-dimethyl-1,1'-biphenyl.

- Taylor & Francis Online. Liquid Crystal Purification by Zone Refining.

- University Course Material. GRIGNARD REACTION: SYNTHESIS OF TRIPHENYLCARBINOL.

- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.

- Optica Publishing Group. Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites.

- ResearchGate. Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals.

- SIELC Technologies. This compound.

- Wikipedia. Ullmann reaction.

- Organic Chemistry Portal. Ullmann Reaction.

- Wikipedia. Biphenyl.

- Google Patents. US5618975A - Process for the preparation of biphenyl derivatives.

- Taylor & Francis Online. 4'-pentyl-4-cyanobiphenyl - 5CB.

- Taylor & Francis Online. Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals.

- ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

- PrepChem.com. Preparation of biphenyl.

- Wikipedia. List of purification methods in chemistry.

- Wikipedia. 4-Cyano-4'-pentylbiphenyl.

- National Institutes of Health. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling.

- MPG.PuRe. Understanding the twist-bend nematic phase: the characterisation of 1-(4- cyanobiphenyl-4'-yloxy) - 6-(4-cyanobiphenyl-4'-yl) hexane, CB6OCB.

- Google Patents. US20030088120A1 - Method for producing biphenyl and its derivatives.

- Wikipedia. Suzuki reaction.

- NOAA Cameo Chemicals. 4-N-HEXYL-4'-CYANOBIPHENYL.

- ResearchGate. Chemical structures of 4-octyl-4′-cyanobiphenyl and 4-octyloxy-4'-cyanobiphenyl.

- Organic Chemistry Portal. Suzuki Coupling.

- Taylor & Francis Online. A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr).

- AIP Publishing. Conformation-dependent molecular association and spectral properties of 4-pentyl-4'-cyanobiphenyl liquid crystal in different p.

- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.

- LibreTexts Chemistry. Suzuki-Miyaura Coupling.

- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.

- National Institutes of Health. Organoborane coupling reactions (Suzuki coupling).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgsyn.org [orgsyn.org]

- 13. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Separation of 4-Hexyl-4’-cyanobiphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. 4-Hexyl-4’-cyanobiphenyl | SIELC Technologies [sielc.com]

- 17. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Nematic Phase Transition of 4-Hexyl-4'-cyanobiphenyl (6CB)

Abstract

This technical guide provides a comprehensive examination of the nematic phase transition of 4-Hexyl-4'-cyanobiphenyl (6CB), a calamitic liquid crystal of significant interest in materials science and display technology. We delve into the fundamental principles governing this transition, detailing the molecular rearrangements and thermodynamic signatures that define it. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also field-proven, step-by-step experimental protocols for characterizing the phase behavior of 6CB. Methodologies including Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD) are presented with an emphasis on experimental causality and self-validating system design.

Introduction: The Significance of this compound (6CB)

This compound, commonly known as 6CB, belongs to the n-alkyl-cyanobiphenyl (nCB) homologous series of liquid crystals.[1][2] These materials are characterized by their elongated molecular structure, consisting of a rigid biphenyl core and a flexible alkyl tail, which gives rise to their anisotropic properties.[1] The cyano group (C≡N) at one end of the molecule introduces a strong dipole moment, significantly influencing the dielectric anisotropy and electro-optical behavior of the material.[3] This makes 6CB and its homologues fundamental components in the formulation of liquid crystal displays (LCDs) and other electro-optical devices.[2][4]

The study of the phase transitions in 6CB, particularly the transition from the crystalline solid to the nematic liquid crystal phase and subsequently to the isotropic liquid phase, is crucial for understanding its physical properties and optimizing its performance in various applications. The nematic phase is characterized by long-range orientational order of the constituent molecules, but no long-range positional order.[5] This unique combination of fluidity and anisotropy is the cornerstone of liquid crystal technology.

This guide will provide a detailed exploration of the nematic phase transition of 6CB, focusing on the underlying thermodynamics and the experimental techniques used for its characterization.

The Nematic Phase Transition: A Thermodynamic Perspective

The phase transitions of 6CB are thermally driven processes that can be observed upon heating or cooling. The primary transitions of interest are:

-

Crystalline to Nematic (K-N) Transition: Upon heating, the crystalline lattice of 6CB breaks down, but the molecules retain a significant degree of orientational order, entering the nematic phase. This is a first-order phase transition characterized by a distinct enthalpy of fusion.

-

Nematic to Isotropic (N-I) Transition: With further heating, the residual orientational order is lost, and the material transitions into an isotropic liquid, where the molecules are randomly oriented. This is also a first-order phase transition, though the associated enthalpy change is typically much smaller than that of the K-N transition.[6]

These transitions are reversible, and upon cooling, the system will proceed from the isotropic liquid to the nematic phase and then to the crystalline solid. The temperatures at which these transitions occur are critical parameters for defining the operational range of any device utilizing 6CB.

Experimental Characterization of the Nematic Phase Transition

A multi-faceted experimental approach is essential for a thorough characterization of the nematic phase transition of 6CB. This section details the core techniques and provides robust protocols for their implementation.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[6] It is the primary method for determining the transition temperatures and enthalpies of phase transitions in liquid crystals.

-

Sample Preparation:

-

Accurately weigh 1-5 mg of 6CB into a clean, standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any sample loss due to sublimation.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup and Calibration:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide a stable thermal environment.

-

Perform a baseline calibration to ensure a flat response in the absence of any thermal events.

-

Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium) that bracket the expected transition temperatures of 6CB.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the lowest expected transition (e.g., -40 °C).[1][2]

-

Heat the sample at a constant rate (e.g., 10-20 °C/min) to a temperature well above the isotropic clearing point (e.g., 80 °C).[1][2]

-

Hold the sample at this temperature for a few minutes to ensure thermal equilibrium.

-

Cool the sample at the same constant rate back to the starting temperature.

-

-

Data Analysis:

-

The DSC thermogram will show endothermic peaks upon heating and exothermic peaks upon cooling, corresponding to the phase transitions.[1]

-

The onset temperature of the peak is typically taken as the transition temperature.

-

The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

-

The following table summarizes typical thermodynamic data for 6CB obtained from DSC analysis.

| Phase Transition | Onset Temperature (Heating) | Enthalpy of Transition (ΔH) |

| Crystalline to Nematic (K-N) | ~14.5 °C | ~169.3 J/g[1] |

| Nematic to Isotropic (N-I) | ~29.0 °C | ~1.29 J/g |

Note: These values can vary slightly depending on the purity of the sample and the experimental conditions.

Polarized Optical Microscopy (POM)

POM is an indispensable technique for the direct visualization of liquid crystal phases and their textures.[7] It utilizes polarized light to reveal the anisotropic nature of liquid crystalline materials.[8] Isotropic materials appear dark under crossed polarizers, while anisotropic materials, like liquid crystals, are birefringent and appear bright and often colorful.

-

Sample Preparation:

-

Place a small amount of 6CB on a clean microscope slide.

-

Gently place a coverslip over the sample.

-

Heat the slide on a hot stage to melt the 6CB into its isotropic phase.

-

Allow the sample to cool slowly into the nematic phase. This will create a thin, uniform film.

-

-

Microscope Setup:

-

Place the prepared slide on the hot stage of the polarizing microscope.

-

Cross the polarizer and analyzer to achieve a dark field of view.

-

Focus on the sample.

-

-

Thermal Analysis:

-

Slowly heat the sample while observing the texture through the eyepieces.

-

Upon heating, the crystalline solid will melt into the nematic phase, which will exhibit a characteristic texture (e.g., Schlieren texture).[9]

-

As the temperature increases further, the nematic phase will transition to the isotropic liquid, and the field of view will become dark (extinction). This is the clearing point.

-

Slowly cool the sample from the isotropic phase. The reappearance of bright textures indicates the formation of the nematic phase.

-

The textures observed in the nematic phase provide information about the alignment of the liquid crystal director. The characteristic Schlieren texture, with its dark brushes, reveals the presence of topological defects in the director field. The movement and annihilation of these defects can be observed during the phase transition.

X-ray Diffraction (XRD)

XRD is a powerful technique for probing the molecular arrangement in different phases of matter. By analyzing the diffraction pattern of X-rays passing through a sample, information about the positional and orientational order can be obtained.

-

Sample Preparation:

-

The 6CB sample is typically loaded into a thin-walled glass capillary tube.

-

For studying aligned samples, the capillary can be placed in a magnetic field to orient the liquid crystal director.

-

-

Instrument Setup:

-

The capillary is mounted in a temperature-controlled sample holder on the XRD instrument.

-

A monochromatic X-ray beam is directed at the sample.

-

A 2D detector is used to collect the scattered X-rays.

-

-

Data Collection at Different Temperatures:

-

XRD patterns are collected at various temperatures corresponding to the crystalline, nematic, and isotropic phases.

-

-

Crystalline Phase: The XRD pattern will consist of sharp Bragg peaks, indicative of a well-defined, long-range periodic structure.

-

Nematic Phase: The pattern will show a diffuse outer ring corresponding to the average intermolecular distance and, in aligned samples, two diffuse inner spots along the meridian, which are related to the molecular length. This indicates short-range positional order but long-range orientational order.

-

Isotropic Phase: The pattern will consist of a single, broad, diffuse ring, indicating the absence of any long-range order.

Synthesis of Findings and Conclusion

The nematic phase transition of this compound is a well-defined and reversible process that is fundamental to its application in electro-optical devices. A comprehensive understanding of this transition requires a synergistic approach combining Differential Scanning Calorimetry, Polarized Optical Microscopy, and X-ray Diffraction.

-

DSC provides quantitative thermodynamic data, precisely determining the transition temperatures and enthalpies.

-

POM offers direct visual confirmation of the phase transitions and allows for the qualitative assessment of the liquid crystalline textures.

-

XRD provides detailed structural information, elucidating the changes in molecular ordering at each phase.

By employing the protocols and understanding the principles outlined in this guide, researchers can effectively characterize the phase behavior of 6CB and other liquid crystalline materials, paving the way for the rational design of new materials and the optimization of existing technologies.

References

-

ACS Publications. (n.d.). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Chemistry of Materials. Retrieved from [Link]

-

Byrne, L. E. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]

-

Lavrentovich, O. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Retrieved from [Link]

-

Optica Publishing Group. (2024). Polarized microscopy based on liquid crystals and a polarization camera: new tools for studying oocytes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. PMC. Retrieved from [Link]

-

Engineering and Technology Journal. (2023, September 9). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Retrieved from [Link]

-

Acta Physica Polonica A. (n.d.). The Structural Phase Transitions in 6CB-Based Ferronematics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fréedericksz Transitions in 6CB Based Ferronematics—Effect of Magnetic Nanoparticles Size and Concentration. Retrieved from [Link]

-

Biblioteka Nauki. (n.d.). The Structural Phase Transitions in 6CB-Based Ferronematics. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC data for 5CB, 6CB and GNP. The dependences of heat flow (W/g).... Retrieved from [Link]

-

Paterson, D. A., et al. (2016). Understanding the twist-bend nematic phase: the characterisation of 1-(4-cyanobiphenyl-4'-yloxy)-6-(4-cyanobiphenyl-4'-yl)hexane (CB6OCB) and comparison with CB7CB. Soft Matter, 12, 6827-6840. Retrieved from [Link]

-

CSK Scientific Press. (2023, August 20). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. Retrieved from [Link]

-

JOURNAL OF MATERIALS AND ELECTRONIC DEVICES. (2019, November 5). Transient photoconductivity, dielectric anisotropy and elastic constants properties of 4-n-hexyl-4'-cyanobiphenyl (6CB) nematic liquid crystal. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The Structural Phase Transitions in 6CB-Based Ferronematics. Retrieved from [Link]

-

Pramana. (n.d.). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls. Retrieved from [Link]

-

Engineering and Technology Journal. (n.d.). View of Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Retrieved from [Link]

-

ResearchGate. (n.d.). Non-isothermal kinetics of melting and nematic to isotropic phase transitions of 5CB liquid crystal | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of 4-octyl-4′-cyanobiphenyl and 4-octyloxy-4. Retrieved from [Link]

-

AIP Publishing. (n.d.). Atomistic analysis of nematic phase transition in 4-cyano-4′-n-alkyl biphenyl liquid crystals: Sampling for the first-order phase transition and the free-energy decomposition. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structures of 4-cyano-4-hexylbiphenyl (6CB) and 4-cyano-4-heptylbiphenyl (7CB) in relation to odd-even effects. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). X-ray Diffraction Studies on Solid and Mesomorphic Phases of Four Members of Alkoxy-Cyanobiphenyls. Retrieved from [Link]

-

ResearchGate. (n.d.). X-Ray diffraction (XRD) patterns of compound 4 with different sample particle sizes. Retrieved from [Link]

-

arXiv. (2024, October 7). Atomistic analysis of nematic phase transition in 4-cyano-4'-n-alkyl biphenyl liquid crystals: Sampling for the first-order phase transition and the free-energy decomposition. Retrieved from [Link]

-

ResearchGate. (n.d.). Atomistic analysis of nematic phase transition in 4-cyano-4′-n-alkyl biphenyl liquid crystals: Sampling for the first-order phase transition and the free-energy decomposition | Request PDF. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). X-ray Diffraction Studies on Solid and Mesomorphic Phases of Four Members of Alkoxy-Cyanobiphenyls. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

-

Wooster Physics. (n.d.). Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. Retrieved from [Link]

-

PubMed. (2025, April 21). Microsecond-scale observation of phase transition and diffusion in 5CB liquid crystal at the molecular level. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]

- 3. ias.ac.in [ias.ac.in]

- 4. 4′-己基-(1,1′-联苯基)-4-腈 liquid crystal (nematic), 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. cskscientificpress.com [cskscientificpress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. webs.ucm.es [webs.ucm.es]

Dielectric anisotropy of 4-Hexyl-4'-cyanobiphenyl

An In-depth Technical Guide to the Dielectric Anisotropy of 4-Hexyl-4'-cyanobiphenyl (6CB)

Authored by: A Senior Application Scientist

Foreword

This compound, commonly known as 6CB, stands as a cornerstone material in the field of liquid crystal research. As a member of the n-alkyl-cyanobiphenyl (nCB) homologous series, its well-defined molecular structure and accessible nematic phase at near-ambient temperatures make it an ideal model system for investigating the fundamental physicochemical properties that govern liquid crystalline behavior.[1][2] This guide provides a detailed exploration of one of its most critical properties: dielectric anisotropy. For researchers, materials scientists, and professionals in drug development and display technology, a deep understanding of this parameter is not merely academic; it is the key to manipulating and harnessing the unique electro-optical capabilities of this fascinating state of matter. We will delve into the theoretical underpinnings, present robust experimental protocols for its characterization, and analyze the key factors that influence its behavior, thereby offering a comprehensive resource grounded in scientific integrity and practical application.

The Molecular Origin and Theoretical Framework of Dielectric Anisotropy

The defining characteristic of a liquid crystal is its anisotropy—the directional dependence of its physical properties. Dielectric anisotropy (Δε) is the difference in the dielectric permittivity of the material when measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of molecular alignment, known as the director (n ).

Δε = ε∥ - ε⊥

The magnitude and sign of this value are direct consequences of the molecule's architecture. In the case of 6CB, the structure consists of a rigid biphenyl core, a flexible hexyl aliphatic chain, and a strongly polar cyano (-C≡N) group. This cyano group imparts a large permanent dipole moment predominantly along the long molecular axis.[1] It is this feature that results in 6CB exhibiting a strong positive dielectric anisotropy, as the alignment of these dipoles with an external electric field leads to a significantly higher permittivity parallel to the director compared to the perpendicular direction.[1]

The Maier-Meier Theory: A Predictive Model

To move from a qualitative description to a quantitative understanding, we turn to the Maier-Meier theory, a cornerstone model that connects the macroscopic dielectric anisotropy to molecular parameters.[3][4] This theory provides a robust framework for predicting and interpreting experimental results. The equations for the parallel and perpendicular components of the dielectric permittivity are given as:

ε∥ = 1 + (NhF/ε₀) * [α_avg + (2/3)ΔαS + (Fμ²/3k_BT)(1 - (1-3cos²β)S)] ε⊥ = 1 + (NhF/ε₀) * [α_avg - (1/3)ΔαS + (Fμ²/3k_BT)(1 + (1/2)(1-3cos²β)S)]

Where:

-

N is the number density of molecules.

-

h and F are factors related to the reaction field and cavity field, respectively.

-

ε₀ is the permittivity of free space.

-

α_avg is the average molecular polarizability.

-

Δα is the anisotropy of the molecular polarizability.

-

μ is the magnitude of the molecular dipole moment.

-

β is the angle between the dipole moment and the long molecular axis.

-

S is the scalar order parameter, which quantifies the degree of orientational order.

-

k_B is the Boltzmann constant and T is the absolute temperature.

From these, the dielectric anisotropy (Δε) can be expressed as:

Δε = (NhF/ε₀) * [Δα - (Fμ²/2k_BT)(1-3cos²β)]S [5]

This central equation reveals the causality behind the dielectric properties. It demonstrates that Δε is directly proportional to the order parameter (S) and is governed by two key molecular contributions: the anisotropy of the polarizability (a structural term) and the permanent dipole moment (an orientational term).[3][6] For 6CB, the large dipole moment and the small angle β (close to zero) ensure that the dipolar contribution is large and positive, dominating the expression and resulting in a significant positive Δε.

Experimental Determination of Dielectric Anisotropy

The trustworthiness of any material property data hinges on a self-validating and reproducible experimental protocol. The determination of Δε involves measuring the capacitance of a liquid crystal cell in two distinct molecular alignments.[7][8]

Experimental Workflow: From Cell Preparation to Data Analysis

The following diagram and protocol outline a robust methodology for measuring ε∥ and ε⊥.

Caption: Experimental workflow for determining the dielectric anisotropy of 6CB.

Step-by-Step Measurement Protocol

-

Substrate Preparation: Begin with indium tin oxide (ITO) coated glass substrates. Clean them meticulously through sonication in a sequence of solvents (e.g., acetone, isopropyl alcohol) and deionized water, followed by drying in an oven.

-

Alignment Layer Deposition:

-

For Planar Alignment (to measure ε⊥): Spin-coat a thin layer of a polyimide alignment agent onto the ITO surface. Cure the polyimide according to the manufacturer's specifications. After cooling, gently rub the surface in one direction with a velvet cloth to create microgrooves that will guide the LC molecules to align parallel to the substrate.

-

For Homeotropic Alignment (to measure ε∥): Treat the cleaned ITO substrates with a silane coupling agent (e.g., DMOAP) to induce perpendicular alignment of the LC molecules.

-

-

Cell Assembly: Construct a liquid crystal cell by sandwiching two identically prepared substrates. Use Mylar spacers or silica beads of a known thickness (e.g., 6-12 μm) to ensure a uniform cell gap. Seal the edges with a UV-curable epoxy, leaving small gaps for filling.

-

Liquid Crystal Filling: Heat the empty cell and the 6CB sample to a temperature above 6CB's nematic-to-isotropic transition point (29°C).[1] Introduce the isotropic 6CB into the cell via capillary action.

-

Thermal Cycling: Once filled, seal the cell completely. Cool it slowly and controllably into the nematic phase to ensure a well-aligned, monodomain texture.

-

Dielectric Measurement: Place the cell in a temperature-controlled stage. Connect the ITO electrodes to a computer-controlled impedance analyzer (e.g., HP 4192A).

-

Data Acquisition:

-

For the homeotropically aligned cell, the measured capacitance (C∥) corresponds to ε∥.

-

For the planar aligned cell, the measured capacitance (C⊥) corresponds to ε⊥.

-

Sweep a range of frequencies (e.g., 100 Hz to 1 MHz) at a constant temperature to obtain the dielectric spectra.

-

-

Calculation: Calculate the permittivity using the parallel plate capacitor formula: ε = (C * d) / (ε₀ * A), where C is the measured capacitance, d is the cell gap thickness, A is the area of the ITO electrode, and ε₀ is the vacuum permittivity. Finally, calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.

Dielectric Properties of 6CB: Data and Interpretation

Following the protocol described, one can obtain the principal dielectric constants for 6CB. As a member of the cyanobiphenyl family, it exhibits a strong positive dielectric anisotropy.[1]

| Parameter | Symbol | Typical Value (at 25°C, 1 kHz) | Reference |

| Parallel Dielectric Permittivity | ε∥ | ~10.0 | [1] |

| Perpendicular Dielectric Permittivity | ε⊥ | ~3.0 | [1] |

| Dielectric Anisotropy | Δε | ~7.0 | [1] |

| Nematic-Isotropic Transition Temp. | T_NI | 29.0 °C | [1] |

Note: Absolute values can vary slightly based on purity and specific experimental conditions.

The large positive value of Δε is a direct result of the molecular structure. The significant dipole moment of the cyano group is aligned with the long axis, leading to high polarizability along this direction when an electric field is applied parallel to the director.[1]

Key Factors Influencing Dielectric Anisotropy

The dielectric anisotropy of 6CB is not a static value; it is highly sensitive to external conditions, primarily temperature and the frequency of the applied electric field.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 4. [PDF] Analysis of the Dielectric Anisotropy of Typical Nematics with the Aid of the Maier-Meier Equations | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic analysis of 4-Hexyl-4'-cyanobiphenyl

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Hexyl-4'-cyanobiphenyl (6CB)

Authored by: A Senior Application Scientist

Abstract

This compound (6CB), a prominent member of the n-alkyl-cyanobiphenyl family, is a cornerstone material in the field of liquid crystal science. Its unique electro-optical and thermal properties have cemented its role in the development of display technologies and advanced materials.[1] A comprehensive understanding of its molecular structure and behavior, which is paramount for its application, is achieved through a multi-faceted spectroscopic approach. This guide provides an in-depth exploration of the core spectroscopic techniques used to characterize 6CB, offering not just procedural steps but the underlying scientific rationale. It is intended for researchers and professionals who require a robust analytical framework for the validation, quality control, and further development of cyanobiphenyl-based materials.

Introduction to this compound (6CB)

This compound, or 6CB, is an organic compound with the molecular formula C₁₉H₂₁N.[1] Its structure consists of a biphenyl core, a flexible hexyl (C₆H₁₃) alkyl chain at one para-position, and a polar cyano (-C≡N) group at the other. This elongated, rod-like molecular geometry, combined with the strong dipole moment of the nitrile group, is responsible for its liquid crystalline behavior.[1] Specifically, 6CB exhibits a nematic liquid crystal phase over a useful temperature range, a state of matter where molecules have long-range orientational order but no positional order.[1][2] This anisotropy allows its optical properties to be manipulated by external electric fields, a principle fundamental to liquid crystal displays (LCDs).[1][3]

Accurate characterization is critical to ensure the purity and performance of 6CB. Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity, structure, purity, and even its conformational and phase behavior.

Table 1: Key Physicochemical Properties of 6CB

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₁N | [1] |

| Molecular Weight | 263.38 g/mol | [4] |

| CAS Number | 41122-70-7 | [4] |

| Crystalline to Nematic Transition | ~14-16 °C | [1][5] |

| Nematic to Isotropic Transition | ~29 °C | [5] |

| Appearance | Cloudy Liquid / White Solid | [6] |

The Analytical Workflow: A Holistic Approach

A single spectroscopic technique is rarely sufficient for complete characterization. A synergistic workflow is employed to build a comprehensive profile of the 6CB molecule. Nuclear Magnetic Resonance (NMR) elucidates the precise atomic connectivity, Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups and probes intermolecular interactions, UV-Visible (UV-Vis) and Fluorescence spectroscopy investigate electronic transitions, and Mass Spectrometry (MS) confirms the molecular weight and formula.

Caption: Integrated workflow for the spectroscopic characterization of 6CB.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of 6CB. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Expertise & Rationale

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is commonly used as it readily dissolves 6CB and has a well-defined solvent peak that does not interfere with key signals. The chemical shifts observed are directly related to the electronic environment of the nuclei. For instance, protons and carbons in the aromatic rings are deshielded and appear at higher chemical shifts (downfield) compared to those in the aliphatic hexyl chain. The α-methylene protons (adjacent to the biphenyl ring) are more deshielded than other alkyl protons due to the ring's magnetic anisotropy.[1]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of high-purity 6CB in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation

Table 2: Typical ¹H NMR Chemical Shifts for 6CB in CDCl₃

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.30 - 7.80 | Multiplet (m) | 8H |

| α-Methylene Protons (-CH₂-Ar) | ~2.65 | Triplet (t) | 2H |

| Alkyl Chain Protons (-(CH₂)₄-) | 1.25 - 1.70 | Multiplet (m) | 8H |

| Terminal Methyl Protons (-CH₃) | ~0.90 | Triplet (t) | 3H |

Table 3: Typical ¹³C NMR Chemical Shifts for 6CB in CDCl₃

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 120 - 140 |

| Nitrile Carbon (-C≡N) | ~120 |

| Aliphatic Carbons | 14 - 36 |

Note: Specific assignments of aromatic carbons require more advanced 2D NMR techniques, but the distinct regions confirm the presence of both aromatic and aliphatic frameworks. The nitrile carbon signal is a key diagnostic peak.[1]

Fourier Transform Infrared (FTIR) Spectroscopy: Functional Group and Phase Analysis

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Rationale

For 6CB, FTIR is invaluable for confirming the presence of the crucial nitrile (-C≡N) group, the aliphatic (-C-H) chains, and the aromatic rings (C=C and C-H). The nitrile stretching vibration is particularly significant; it produces a sharp, intense absorption band in a relatively uncluttered region of the spectrum, making it an excellent diagnostic peak.[2][7] Furthermore, the position and shape of this band are sensitive to the molecule's local environment and intermolecular interactions, allowing FTIR to be used to study phase transitions between crystalline, nematic, and isotropic states.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small drop of liquid 6CB (if above its melting point) or a few crystals onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and crystal absorbances.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation

Table 4: Characteristic FTIR Absorption Bands for 6CB

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |

| ~2225 | C≡N Stretch | Nitrile | Confirms cyano group; sensitive to phase |

| 2850 - 2960 | C-H Stretch | Alkyl Chain | Confirms aliphatic hexyl group |

| ~3030 | C-H Stretch | Aromatic Ring | Confirms aromatic protons |

| 1600, 1490 | C=C Stretch | Aromatic Ring | Biphenyl core fingerprint |

| 800 - 900 | C-H Bending | Aromatic Ring | Indicates para-substitution pattern |

Changes in band shape and frequency in the 800-900 cm⁻¹ and 2700-3000 cm⁻¹ regions are often observed during phase transitions, reflecting conformational changes in the alkyl chain and packing of the biphenyl cores.[2][7]

UV-Visible and Fluorescence Spectroscopy: Probing Electronic Structure

These techniques provide insights into the electronic transitions within the 6CB molecule, which are dominated by the conjugated π-system of the biphenyl core.

Expertise & Rationale

UV-Vis spectroscopy measures the absorption of light corresponding to π-π* electronic transitions within the biphenyl chromophore. The position of the maximum absorption (λmax) is influenced by the cyano group.[1] Fluorescence spectroscopy measures the emission of light after excitation. For 6CB, this is particularly interesting as it forms "excimers" (excited-state dimers) in its condensed phases. The fluorescence emission is highly sensitive to temperature and molecular arrangement, making it a powerful tool for studying phase transitions.[5]

Experimental Protocols

-

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of 6CB in a UV-transparent solvent like chloroform or acetonitrile.

-

Analysis: Use a dual-beam UV-Vis spectrophotometer to record the absorbance spectrum from approximately 200 to 400 nm, using the pure solvent as a reference.

-

-

Fluorescence Spectroscopy:

-

Sample Preparation: Analysis can be performed on a bulk (neat) sample of 6CB placed in a temperature-controlled cuvette holder.

-

Analysis: Excite the sample at or near its λmax (~293 nm) and record the emission spectrum. Repeat measurements at various temperatures to observe changes across phase transitions.

-

Data Interpretation

-

UV-Vis Spectrum: 6CB exhibits a strong absorption maximum (λmax) at approximately 293 nm in chloroform, which is characteristic of the π-π* transition of the conjugated biphenyl system.[1]

-